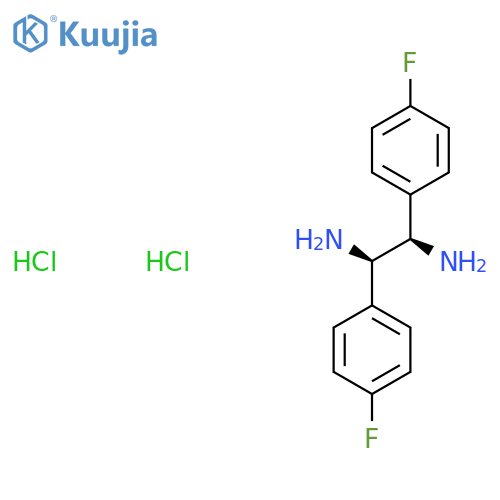

Cas no 1055301-10-4 ((R,R)-1,2-Bis(4-fluorophenyl)-1,2-ethanediamine dihydrochloride)

(R,R)-1,2-Bis(4-fluorophenyl)-1,2-ethanediamine dihydrochloride 化学的及び物理的性質

名前と識別子

-

- (R,R)-1,2-Bis(4-fluorophenyl)-1,2-ethanediamine dihydrochloride

- (R,R)-Bis-(4-fluorophenyl)ethylenediamine dihydrochloride

- (1r,2r)-1,2-bis(4-fluorophenyl)-1,2-ethanediamine dihydrochloride

- (1R,2R)-1,2-BIS(4-FLUOROPHENYL)ETHANE-1,2-DIAMINE DIHYDROCHLORIDE

- (1R,2R)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine;dihydrochloride

- F73227

- 1055301-10-4

- MFCD09953689

-

- インチ: 1S/C14H14F2N2.2ClH/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10;;/h1-8,13-14H,17-18H2;2*1H/t13-,14-;;/m1../s1

- InChIKey: ILMQMKZMXREKBI-KFWOVWKUSA-N

- ほほえんだ: Cl.Cl.FC1C=CC(=CC=1)[C@H]([C@@H](C1C=CC(=CC=1)F)N)N

計算された属性

- せいみつぶんしりょう: 320.0658602g/mol

- どういたいしつりょう: 320.0658602g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 220

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52

(R,R)-1,2-Bis(4-fluorophenyl)-1,2-ethanediamine dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H25976-1g |

(R,R)-1,2-Bis(4-fluorophenyl)-1,2-ethanediamine dihydrochloride, 95%, ee 99% |

1055301-10-4 | ee 99% | 1g |

¥9769.00 | 2023-03-16 | |

| 1PlusChem | 1P024HYO-250mg |

(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride |

1055301-10-4 | 97% | 250mg |

$132.00 | 2023-12-26 | |

| 1PlusChem | 1P024HYO-1g |

(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride |

1055301-10-4 | 97% | 1g |

$370.00 | 2023-12-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1828439-1g |

(1R,2R)-1,2-Bis(4-Fluorophenyl)ethane-1,2-diamine dihydrochloride |

1055301-10-4 | 97% | 1g |

¥5107.00 | 2024-08-09 | |

| Ambeed | A1280090-100mg |

(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride |

1055301-10-4 | 97% | 100mg |

$90.0 | 2025-02-27 | |

| Ambeed | A1280090-1g |

(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride |

1055301-10-4 | 97% | 1g |

$407.0 | 2025-02-27 | |

| abcr | AB205323-1g |

(R,R)-1,2-Bis(4-fluorophenyl)-1,2-ethanediamine dihydrochloride, 95%; . |

1055301-10-4 | 95% | 1g |

€652.60 | 2025-02-27 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H25976-250mg |

(R,R)-1,2-Bis(4-fluorophenyl)-1,2-ethanediamine dihydrochloride, 95%, ee 99% |

1055301-10-4 | ee 99% | 250mg |

¥3401.00 | 2023-03-16 | |

| 1PlusChem | 1P024HYO-100mg |

(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride |

1055301-10-4 | 97% | 100mg |

$82.00 | 2023-12-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1828439-250mg |

(1R,2R)-1,2-Bis(4-Fluorophenyl)ethane-1,2-diamine dihydrochloride |

1055301-10-4 | 97% | 250mg |

¥2047.00 | 2024-08-09 |

(R,R)-1,2-Bis(4-fluorophenyl)-1,2-ethanediamine dihydrochloride 関連文献

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

(R,R)-1,2-Bis(4-fluorophenyl)-1,2-ethanediamine dihydrochlorideに関する追加情報

(R,R)-1,2-Bis(4-fluorophenyl)-1,2-ethanediamine dihydrochloride and Its Significance in Modern Chemical Biology

The compound with the CAS number 1055301-10-4 is a fascinating molecule known as (R,R)-1,2-Bis(4-fluorophenyl)-1,2-ethanediamine dihydrochloride. This chiral diamine derivative has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery and molecular recognition. The presence of two fluorine atoms at the para position of the phenyl rings introduces a level of electronic and steric tunability that makes this compound particularly interesting for designing novel biochemical tools.

In recent years, the development of sophisticated computational methods has enabled researchers to explore the interactions of this molecule with biological targets in unprecedented detail. The stereochemistry of the (R,R) configuration plays a crucial role in determining its binding affinity and specificity. Studies have shown that such chiral diamines can act as effective ligands for various enzymes and receptors, making them valuable scaffolds for developing small-molecule modulators.

One of the most compelling aspects of (R,R)-1,2-Bis(4-fluorophenyl)-1,2-ethanediamine dihydrochloride is its ability to participate in multiple types of non-covalent interactions, including hydrogen bonding, π-stacking, and electrostatic interactions. These interactions are fundamental to many biological processes, and understanding how this compound engages with biological systems can provide insights into disease mechanisms and therapeutic strategies. For instance, its potential as a kinase inhibitor has been explored in several preclinical studies, where it demonstrated promising activity against certain cancer-related kinases.

The fluorine atoms in the phenyl rings not only enhance the compound's solubility in polar solvents but also influence its metabolic stability. This balance between solubility and stability is critical for pharmaceutical applications, as it determines how well the drug can be absorbed, distributed, metabolized, and excreted (ADME) within an organism. Advanced spectroscopic techniques, such as NMR and X-ray crystallography, have been instrumental in elucidating the three-dimensional structure of this compound and understanding how it adopts specific conformations upon binding to biological targets.

Recent research has also highlighted the importance of derivatization in optimizing the properties of (R,R)-1,2-Bis(4-fluorophenyl)-1,2-ethanediamine dihydrochloride. By modifying the substituents on the phenyl rings or introducing additional functional groups, scientists can fine-tune its pharmacological profile. For example, replacing one of the fluorine atoms with a chlorine atom might alter its electronic properties while retaining its chiral center. Such modifications are often guided by computational modeling studies that predict how changes in structure will affect binding affinity and selectivity.

The diaminodihydrochloride salt form of this compound offers additional advantages in terms of handling and storage. The hydrochloride counterion enhances crystallinity and stability, making it easier to purify and formulate into solid dosage forms. This is particularly important for pharmaceutical applications where consistency and shelf life are critical factors. Moreover, the salt form improves water solubility, which is essential for achieving adequate bioavailability after administration.

In conclusion, (R,R)-1,2-Bis(4-fluorophenyl)-1,2-ethanediamine dihydrochloride (CAS no. 1055301-10-4) represents a promising candidate for further exploration in chemical biology and drug discovery. Its unique structural features—combining chiral diamines with fluorinated aromatic rings—make it a versatile tool for designing molecules that interact selectively with biological targets. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in developing innovative therapeutic strategies.

1055301-10-4 ((R,R)-1,2-Bis(4-fluorophenyl)-1,2-ethanediamine dihydrochloride) 関連製品

- 1806851-72-8(Ethyl 5-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-carboxylate)

- 33300-85-5(5-CHLORO-5H-DIBENZOPHOSPHOLE)

- 1804783-17-2(Methyl 2-fluoro-5-methyl-4-(trifluoromethoxy)pyridine-3-acetate)

- 1706163-73-6(8-(cyclohex-3-ene-1-carbonyl)-3-methanesulfonyl-8-azabicyclo3.2.1octane)

- 1251547-33-7(N-5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylpyrazine-2-carboxamide)

- 1807089-81-1(Methyl 6-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetate)

- 896793-56-9(N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-yl}sulfanyl)acetamide)

- 2007917-24-8(Carbamic acid, N-[(3R,4R)-4-fluorotetrahydro-3-furanyl]-, 1,1-dimethylethyl ester, rel-)

- 2229235-18-9(methyl 4-(but-3-yn-2-yl)-2-methylbenzoate)

- 7190-80-9(6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine)